molecular formula C7H14ClNO2 B13552264 (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride CAS No. 2824986-73-2

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride

Cat. No.: B13552264
CAS No.: 2824986-73-2
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-FYZOBXCZSA-N
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Description

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a carboxylic acid group and a methyl group attached to it. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as pyridine or piperidine derivatives.

    Methylation: The piperidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Carboxylation: The methylated piperidine is subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups like esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and as a potential therapeutic agent.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects.

    Pathways: It can modulate signaling pathways involved in cellular processes such as metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-methylpiperidine-3-carboxylic acid
  • (3R)-1-methylpiperidine-3-carboxamide
  • (3R)-1-methylpiperidine-3-carboxylate

Uniqueness

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2824986-73-2

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(3R)-1-methylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1

InChI Key

YUNAYYMTACPBTD-FYZOBXCZSA-N

Isomeric SMILES

CN1CCC[C@H](C1)C(=O)O.Cl

Canonical SMILES

CN1CCCC(C1)C(=O)O.Cl

Origin of Product

United States

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